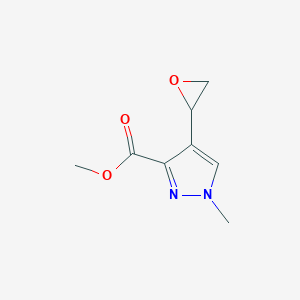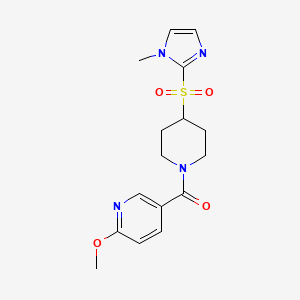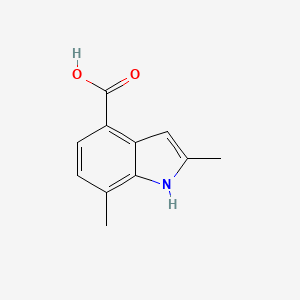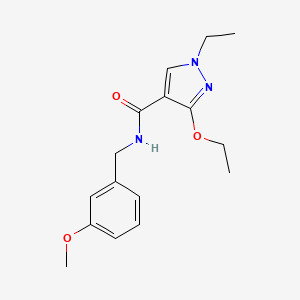
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of N-substituted acetamide derivatives, including compounds with structural similarities to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide, have been synthesized and evaluated for their biological activities. For instance, the synthesis of biologically active N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been reported, with these compounds showing promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, as well as lipoxygenase enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and inflammation (H. Khalid et al., 2014).
Another study focused on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These compounds displayed moderate inhibitory activity against various bacterial strains, indicating their potential as antibacterial agents (Kashif Iqbal et al., 2017).
Antimicrobial Applications
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been synthesized and assessed for their antimicrobial activities against pathogenic bacteria and Candida species. These compounds were found to be more effective against fungi than bacteria, with particular efficacy against C. utilis, highlighting their potential as antifungal agents (B. Mokhtari & K. Pourabdollah, 2013).
Chemical Synthesis and Optimization
Efficient synthetic processes for related compounds, such as N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, have been developed. These processes demonstrate the feasibility of large-scale production and highlight the importance of optimizing synthesis methods for potential pharmaceutical applications (M. Guillaume et al., 2003).
Enantioselective Synthesis and Chirality
The enantioselective synthesis of piperidine and related compounds from chiral non-racemic lactams has been explored, showcasing the importance of chirality in the synthesis of bioactive molecules. This research provides a basis for the synthesis of enantiomerically pure compounds, which is crucial for the development of drugs with specific stereochemical requirements (L. Micouin et al., 1994).
Propriétés
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-22-13-15(18-4-2-3-5-19(18)22)12-20(24)21-16-6-9-23(10-7-16)17-8-11-27(25,26)14-17/h2-5,13,16-17H,6-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMXGIQZDGDOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B2920381.png)


![2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920389.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2920390.png)
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2920391.png)


![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2920395.png)



![2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2920401.png)